9-cyclopropyl-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-9H-purine
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Overview
Description
9-cyclopropyl-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-9H-purine is a synthetic compound that belongs to the class of heterocyclic organic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The compound’s structure includes a purine ring, which is a common scaffold in many biologically active molecules, including nucleotides and various pharmaceuticals.
Preparation Methods
The synthesis of 9-cyclopropyl-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-9H-purine typically involves multi-step organic synthesis techniques. The process begins with the preparation of the purine core, followed by the introduction of the cyclopropyl group and the piperazine moiety. The fluoropyrimidine group is then attached to the piperazine ring. Each step requires specific reagents and conditions, such as the use of protecting groups, catalysts, and solvents to facilitate the reactions and ensure high yields and purity of the final product .
Chemical Reactions Analysis
9-cyclopropyl-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-9H-purine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
9-cyclopropyl-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-9H-purine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of 9-cyclopropyl-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-9H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of these targets, leading to various biological effects. For example, it may inhibit the replication of viral DNA or RNA, thereby preventing the spread of viral infections. The exact pathways involved depend on the specific target and the context of its use .
Comparison with Similar Compounds
9-cyclopropyl-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-9H-purine can be compared with other similar compounds, such as:
6-cyclopropyl-2-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one: This compound has a similar structure but differs in the core ring system.
1-cyclopropyl-6-fluoro-4-oxo-7-[4-(piperazin-1-yl)carbopiperazino]-1,4-dihydro-3-quinolinecarboxylic acid: This compound is a fluoroquinolone antibiotic with a different core structure but similar functional groups.
The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activities .
Properties
Molecular Formula |
C16H17FN8 |
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Molecular Weight |
340.36 g/mol |
IUPAC Name |
9-cyclopropyl-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]purine |
InChI |
InChI=1S/C16H17FN8/c17-11-7-18-16(19-8-11)24-5-3-23(4-6-24)14-13-15(21-9-20-14)25(10-22-13)12-1-2-12/h7-10,12H,1-6H2 |
InChI Key |
HFYJCIWGCBYUOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C=NC3=C2N=CN=C3N4CCN(CC4)C5=NC=C(C=N5)F |
Origin of Product |
United States |
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